molecular formula C39H47NO15 B10820990 (7S,9S)-9-acetyl-6,9,11-trihydroxy-7-[[(1S,11S,12S)-4-(1-hydroxypropan-2-yl)-9-(2-hydroxypropyl)-7,12-dimethyl-3-oxo-5,8,10,13-tetraoxa-2-azatricyclo[9.4.0.02,6]pentadecan-14-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

(7S,9S)-9-acetyl-6,9,11-trihydroxy-7-[[(1S,11S,12S)-4-(1-hydroxypropan-2-yl)-9-(2-hydroxypropyl)-7,12-dimethyl-3-oxo-5,8,10,13-tetraoxa-2-azatricyclo[9.4.0.02,6]pentadecan-14-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B10820990
M. Wt: 769.8 g/mol
InChI Key: JVRLFIBJALHFAP-JLHPLHHJSA-N
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Description

IT-62-B is an anthracycline antibacterial compound produced by the bacterium Streptomyces species IT-62 . It exhibits moderate activity against Gram-positive bacteria and has shown antitumor activity in vitro . The compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

IT-62-B is originally isolated from the fermentation broths of Streptomyces species IT-62. The preparation involves cultivating the bacterium under specific conditions that promote the production of the compound. The fermentation process is followed by extraction and purification steps to isolate IT-62-B in its pure form.

Industrial Production Methods

Industrial production of IT-62-B involves large-scale fermentation processes. The bacterium Streptomyces species IT-62 is grown in bioreactors under controlled conditions to maximize the yield of IT-62-B. The fermentation broth is then processed to extract and purify the compound, ensuring its quality and consistency for various applications.

Chemical Reactions Analysis

Types of Reactions

IT-62-B undergoes several types of chemical reactions, including:

    Oxidation: IT-62-B can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups in IT-62-B.

    Substitution: IT-62-B can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of IT-62-B include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of IT-62-B include various oxidized and reduced derivatives, which may exhibit different biological activities compared to the parent compound.

Scientific Research Applications

IT-62-B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of IT-62-B involves the inhibition of specific molecular targets and pathways. As an anthracycline antibacterial, IT-62-B interferes with the DNA replication process in bacteria, leading to cell death. In cancer cells, IT-62-B induces apoptosis by disrupting the function of key proteins involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to IT-62-B include other anthracyclines such as doxorubicin and daunorubicin. These compounds share structural similarities and exhibit comparable antibacterial and antitumor activities .

Uniqueness of IT-62-B

What sets IT-62-B apart from other anthracyclines is its specific activity against certain Gram-positive bacteria and its unique structural features. The presence of specific functional groups in IT-62-B contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C39H47NO15

Molecular Weight

769.8 g/mol

IUPAC Name

(7S,9S)-9-acetyl-6,9,11-trihydroxy-7-[[(1S,11S,12S)-4-(1-hydroxypropan-2-yl)-9-(2-hydroxypropyl)-7,12-dimethyl-3-oxo-5,8,10,13-tetraoxa-2-azatricyclo[9.4.0.02,6]pentadecan-14-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C39H47NO15/c1-15(14-41)35-37(48)40-22-11-26(51-17(3)36(22)54-25(10-16(2)42)52-18(4)38(40)55-35)53-24-13-39(49,19(5)43)12-21-28(24)34(47)30-29(32(21)45)31(44)20-8-7-9-23(50-6)27(20)33(30)46/h7-9,15-18,22,24-26,35-36,38,41-42,45,47,49H,10-14H2,1-6H3/t15?,16?,17-,18?,22-,24-,25?,26?,35?,36+,38?,39-/m0/s1

InChI Key

JVRLFIBJALHFAP-JLHPLHHJSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)N7C(C(OC(O2)CC(C)O)C)OC(C7=O)C(C)CO

Canonical SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)N7C(C(OC(O2)CC(C)O)C)OC(C7=O)C(C)CO

Origin of Product

United States

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